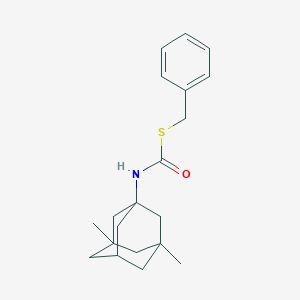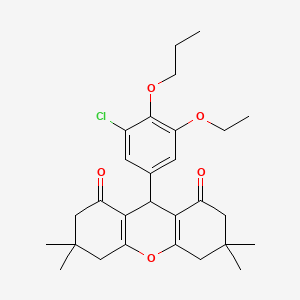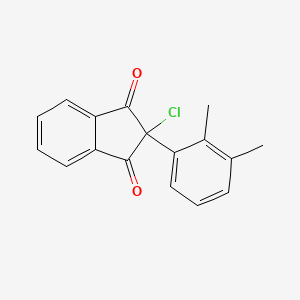
2-chloro-2-(2,3-dimethylphenyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-2-(2,3-dimethylphenyl)-1H-indene-1,3(2H)-dione, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It is a potent anti-inflammatory and antioxidant agent that has been shown to have a wide range of biological effects.
Mécanisme D'action
2-chloro-2-(2,3-dimethylphenyl)-1H-indene-1,3(2H)-dione exerts its biological effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. Activation of the Nrf2 pathway by 2-chloro-2-(2,3-dimethylphenyl)-1H-indene-1,3(2H)-dione leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST), which protect cells against oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-chloro-2-(2,3-dimethylphenyl)-1H-indene-1,3(2H)-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of chronic inflammatory diseases. 2-chloro-2-(2,3-dimethylphenyl)-1H-indene-1,3(2H)-dione has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-2-(2,3-dimethylphenyl)-1H-indene-1,3(2H)-dione is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of chronic inflammatory diseases. However, its low solubility and poor bioavailability limit its clinical application. In addition, the high cost of synthesis and the complex chemical structure of 2-chloro-2-(2,3-dimethylphenyl)-1H-indene-1,3(2H)-dione make it difficult to produce in large quantities.
Orientations Futures
Future research on 2-chloro-2-(2,3-dimethylphenyl)-1H-indene-1,3(2H)-dione should focus on improving its solubility and bioavailability, as well as exploring its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying its biological effects and to identify potential drug targets for therapeutic intervention. Finally, the development of more efficient and cost-effective synthesis methods for 2-chloro-2-(2,3-dimethylphenyl)-1H-indene-1,3(2H)-dione would facilitate its clinical translation and application.
Méthodes De Synthèse
2-chloro-2-(2,3-dimethylphenyl)-1H-indene-1,3(2H)-dione is synthesized from 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) through a series of chemical reactions. The synthesis of 2-chloro-2-(2,3-dimethylphenyl)-1H-indene-1,3(2H)-dione involves the addition of an imidazole ring to the CDDO molecule, which increases its solubility and bioavailability.
Applications De Recherche Scientifique
2-chloro-2-(2,3-dimethylphenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-chloro-2-(2,3-dimethylphenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-10-6-5-9-14(11(10)2)17(18)15(19)12-7-3-4-8-13(12)16(17)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCLXUGVYMBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B5132200.png)
![N-(2-furylmethyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5132207.png)
![8-[3-(3-ethoxyphenoxy)propoxy]quinoline](/img/structure/B5132208.png)
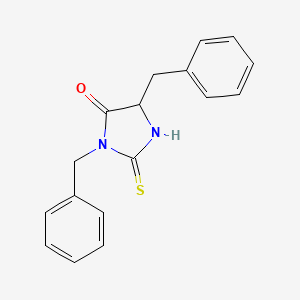
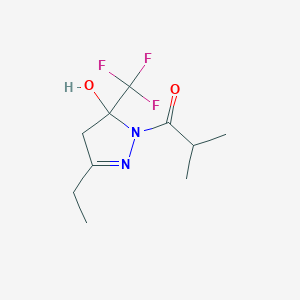
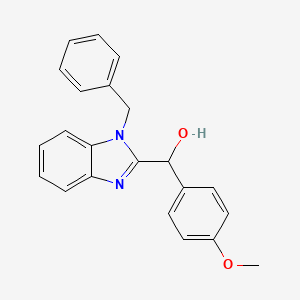
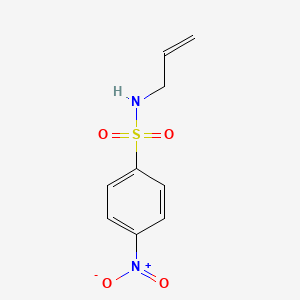
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5132235.png)
![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)
![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5132246.png)
![6-ethyl-2-(ethylthio)-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5132259.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)
